molecular formula C7H6BrNO3 B1520612 5-Bromo-6-methoxynicotinic acid CAS No. 1186194-46-6

5-Bromo-6-methoxynicotinic acid

Cat. No. B1520612
M. Wt: 232.03 g/mol
InChI Key: DYSLRNROALTKNA-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxynicotinic acid is a chemical compound with the CAS Number: 1186194-46-6 . It has a molecular weight of 232.03 and its IUPAC name is 5-bromo-6-methoxynicotinic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-methoxynicotinic acid is 1S/C7H6BrNO3/c1-12-6-5 (8)2-4 (3-9-6)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-6-methoxynicotinic acid is a solid substance . It has a molecular weight of 232.03 . The compound should be stored in a refrigerator .

Scientific Research Applications

Electrocatalytic Synthesis and Electrocatalysis The electrocatalytic synthesis of 6-aminonicotinic acid, a derivative related to 5-bromo-6-methoxynicotinic acid, has been investigated through the electrochemical reduction of 2-amino-5-bromopyridine in the presence of CO2. This process, using silver cathodes under mild conditions, showcases the potential of 5-bromo-6-methoxynicotinic acid derivatives in electrocatalysis and organic synthesis. The study demonstrates that silver electrodes exhibit a remarkable electrocatalytic effect for the reduction of the bromo derivative, leading to fairly good yields of 6-aminonicotinic acid. This highlights the role of 5-bromo-6-methoxynicotinic acid derivatives in facilitating electrochemical reactions, potentially opening new pathways for the synthesis of valuable chemical compounds (Gennaro et al., 2004).

Green Chemistry and Catalysis Research into the use of isonicotinic acid, a compound related to 5-bromo-6-methoxynicotinic acid, as a dual and biological organocatalyst for the synthesis of pyranopyrazoles showcases the importance of nicotinic acid derivatives in green chemistry. The study demonstrates a green, simple, and efficient method for preparing dihydropyrano[2,3-c]pyrazoles, highlighting the potential of these derivatives in promoting environmentally friendly catalysis processes. Isonicotinic acid's role as a catalyst at 85 °C under solvent-free conditions emphasizes the utility of nicotinic acid derivatives in developing sustainable chemical syntheses (Zolfigol et al., 2013).

Ionic Liquid Mediated Carboxylation The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid represents another innovative application of 5-bromo-6-methoxynicotinic acid derivatives. This process, carried out under mild conditions without the need for volatile or toxic solvents, showcases the compatibility of these derivatives with ionic liquids. The use of 1-butyl-3-methyllimidazolium tetrafluoborate (BMIMBF4) as the ionic liquid and the achievement of 75% yield and 100% selectivity highlight the efficiency and environmental benefits of this approach, offering a promising route for the synthesis of nicotinic acid derivatives (Feng et al., 2010).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSLRNROALTKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261399
Record name 5-Bromo-6-methoxy-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxynicotinic acid

CAS RN

1186194-46-6
Record name 5-Bromo-6-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methoxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-methoxypyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

5-Bromo-6-methoxy-nicotinic acid methyl ester (W. J. Thompson et al., J. Org. Chem. 49 (1984), 5237-5243; 2.00 g, 8.13 mmol) was dissolved in dioxane (40 ml), lithium hydroxide (40 ml of a 1 M solution in water) was added and subsequently sufficient methanol to achieve complete dissolution. The mixture was stirred at 60° C. for 2 h. The methanol was evaporated in vacuo and the remaining mixture was acidified with 2 N hydrochloric acid and extracted with EA. The combined extracts were dried over sodium sulfate, filtered and evaporated to dryness to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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